4-(Azetidin-3-yloxymethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yloxymethyl)piperidine is a compound that features a piperidine ring substituted with an azetidine moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while azetidine is a four-membered ring with one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxymethyl)piperidine can be achieved through multi-component reactions. One common method involves the reaction of piperidine derivatives with azetidine intermediates under controlled conditions. For example, a nucleophilic substitution reaction can be employed where the nucleophile reacts with a halogenated azetidine derivative in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of commercially available reagents and solvents, along with optimized reaction conditions, allows for the efficient production of this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Azetidin-3-yloxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine moiety can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated azetidine derivatives, bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the azetidine moiety .
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-yloxymethyl)piperidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Azetidin-3-yloxymethyl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The compound can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered ring with one nitrogen atom, widely used in medicinal chemistry.
Azetidine: A four-membered ring with one nitrogen atom, known for its strained ring structure and reactivity.
Piperine: An alkaloid with a piperidine moiety, found in black pepper and known for its biological activities.
Uniqueness: 4-(Azetidin-3-yloxymethyl)piperidine is unique due to the combination of the piperidine and azetidine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H18N2O |
---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4-(azetidin-3-yloxymethyl)piperidine |
InChI |
InChI=1S/C9H18N2O/c1-3-10-4-2-8(1)7-12-9-5-11-6-9/h8-11H,1-7H2 |
InChI-Schlüssel |
JCKXOEQGNFDGPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1COC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.